Journal Name:Photoacoustics
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Nonstoichiometric Direct Arylation Polymerization of Octafluorobiphenyl with 2,7-Diiodofluorene for Regulating C?H Terminals of π-Conjugated Polymer
Photoacoustics ( IF 0 ) Pub Date: 2023-05-29 , DOI: 10.1002/marc.202300225
Nonstoichiometric direct arylation polycondensation of 2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl with excess of 2,7-diiodo-9,9-dioctyl-9H-fluorene is demonstrated. Pd/Ag dual-catalyst system under water/2-methyltetrahydrofuran biphasic conditions enables direct arylation under mild conditions and promotes the intramolecular transfer of a Pd catalyst walking through the fluorene moiety. The nonstoichiometric direct arylation polycondensation under the optimized reaction conditions produces the corresponding π-conjugated polymer with a high molecular weight and terminal octafluorobiphenyl units at both ends.
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Photoresponsive Spiropyran and DEGMA-Based Copolymers with Photo-Switchable Glass Transition Temperatures
Photoacoustics ( IF 0 ) Pub Date: 2023-06-26 , DOI: 10.1002/marc.202300270
Herein, novel photoresponsive spiropyran (SP)-based P(DEGMA-co-SpMA) copolymers with variable percentages of SP fractions are synthesized. The SP group present in these polymers exhibited the abilities of reversible photoisomerism. Their photoresponsive, structural, and thermal properties have been investigated and compared using various characterization techniques. These light-responsive copolymers are found to exhibit photoswitchable glass transition temperature (Tg), high thermal stability (Td > 250°C), instant photochromism as well as fluorescence upon exposure to UV light. It is demonstrated that the Tg of these synthesized polymers increased when irradiated with UV light (λ = 365 nm), as a consequence of the photoisomerization of incorporated SP groups into their merocyanine form. This increase in Tg is attributed to an increase in polarity and a decrease in the overall entropy of the polymeric system when it switches from the ring-closed SP form (less-ordered state) to the ring-opened merocyanine form (more-ordered state). Therefore, such polymers with a unique feature of phototunable glass transition temperatures provide the possibility to be integrated into functional materials for various photoresponsive applications.
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Fabrication of Highly Thermally Resistant and Self-Healing Polysiloxane Elastomers by Constructing Covalent and Reversible Networks
Photoacoustics ( IF 0 ) Pub Date: 2023-06-17 , DOI: 10.1002/marc.202300191
The fabrication of self-healing elastomers with high thermal stability for use in extreme thermal conditions such as aerospace remains a major challenge. A strategy for preparing self-healing elastomers with stable covalent bonds and dynamic metal–ligand coordination interactions as crosslinking sites in polydimethylsiloxane (PDMS) is proposed. The added Fe (III) not only serves as the dynamic crosslinking point at room temperature which is crucial for self-healing performance, but also plays a role as free radical scavenging agent at high temperatures. The results show that the PDMS elastomers possessed an initial thermal degradation temperature over 380 °C and a room temperature self-healing efficiency as high as 65.7%. Moreover, the char residue at 800 °C of PDMS elastomer reaches 7.19% in nitrogen atmosphere, and up to 14.02% in air atmosphere by doping a small amount (i.e., 0.3 wt%) of Fe (III), which is remarkable for the self-healing elastomers that contain weak and dynamic bonds with relatively poor thermal stability. This study provides an insight into designing self-healing PDMS-based materials that can be targeted for use as high-temperature thermal protection coatings.
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Cellulose Nanocrystal-Based Gradient Hydrogel Actuators with Controllable Bending Properties
Photoacoustics ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1002/marc.202300205
Stimuli-responsive hydrogel actuators are being increasingly used in microtechnology, but typical bilayer hydrogel actuators have significant drawbacks due to weak adhesive interface between the two layers. In this study, thermoresponsive single-layer hydrogel actuators are produced by generating a gradient distribution of cellulose nanocrystals (CNCs) in a poly(N-isopropylacrylamide) (PNIPAAm) hydrogel network by electrophoresis. Tunable bending properties of the composite hydrogels, such as the thermoresponsive bending speed and angle, are realized by varying the electrophoresis time, applied voltage, and CNC concentration. By varying these conditions, the gradient distribution of the CNCs can be optimized, leading to fast bending and large bending angles of the hydrogels. Bending properties are attributed to the gradient distribution of CNCs causing different deswelling rates across the hydrogel network owing to reinforcing effects. Bending ability is also influenced by differences in the CNC dimensions based on the sources of cellulose, which determine the rigidity of the CNC-rich layer of the polymer composite. It is thus shown that thermoresponsive single-layer gradient hydrogels with tunable bending properties can be realized.
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Using Nitroxides to Enhance Carbon Fibre Interfacial Adhesion and As An Anchor for “Graft to” Surface Modification Strategies.
Photoacoustics ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1002/marc.202300274
Nitroxide groups covalently grafted to carbon fibres were used as anchoring sites for TEMPO-terminated polymers (poly-n-butylacrylate and polystyrene) in a “graft to” surface modification strategy. All surface modified fibres were evaluated for their physical properties, showing that several treatments had enhanced the tensile strength and Young's modulus compared to the control fibres. Up to an 18% increase in tensile strength and 12% in Young's modulus were observed. Similarly, evaluation of interfacial shear strength in an epoxy polymer, showed improvements of up to 144% relative to the control sample. Interestingly, the polymer grafted surfaces showed smaller increases in interfacial shear strength compared to surfaces modified with a small molecule only. This counterintuitive result was attributed to incompatibility, both chemical and physical, of the grafted polymers to the surrounding epoxy matrix. Molecular dynamics simulations of the interface suggest that the diminished increase in mechanical shear strength observed for the polymer grafted surfaces may be due to the lack of exposed chain ends, whereas the small molecule grafted interface exclusively presents chain ends to the resin interface, resulting in good improvements in mechanical properties.
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Tailoring Polymerization Controllability and Dispersity Through a Photoswitchable Catalyst Strategy
Photoacoustics ( IF 0 ) Pub Date: 2023-05-25 , DOI: 10.1002/marc.202300198
Modulating on-demand polymerization is a challenge in synthetic macromolecules. Herein, tailoring polymerization controllability and dispersity during single-electron transfer mediated living radical polymerization (SET-LRP) of MMA is achieved. Hexaarylbiimidazole (HABI) is employed as a photoswitchable catalyst, allowing reversible control of catalytic activity between an active and inactive state. In the presence of HABI and with the light on (active state), control SET-LRP of MMA follows first-order kinetics, resulting in polymers with a narrow molecular weight distribution. In contrast, polymerization responds to light and reverts to their original uncontrolled state with light off (inactive state). Therefore, repeatable resetting polymerization can be easily performed. The key to photomodulating dispersity is to use an efficient molecular switch to tailor the breadths of dispersity. Besides, the mechanism of HABI-mediated SET-LRP with switchable ability is proposed.
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Super Adhesive Fluorescent Materials for Encrypted Messages, Underwater Leak Repair, and Their Potential Application in Fluorescent Tattoos
Photoacoustics ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1002/marc.202300282
Achieving high-performance luminescence for underwater bonding remains a significant challenge in materials science. This study addresses this issue by synthesizing a luminescent material based on an aggregation-induced emission (AIE) monomer and copolymerizing it with lipoic acid (LA) to create an AIE supramolecular polymer. The resulting copolymer exhibits strong fluorescence under ultraviolet (UV) irradiation at 365 nm due to the AIE of TPEE and enables underwater adhesion. The P(LA-TPEE) polymer demonstrates potential for digital encryption and decryption of quick response (QR) codes underwater. Furthermore, it can dissolve well in anhydrous ethanol, producing an environment-friendly and super waterproof adhesive. Most notably, the P(LA-TPEE) solution can be sprayed on human skin, creating an invisible tattoo that only became visible under UV light due to the hydrogen bond (H-bond) and π–π structures. This smart tattoo can be quickly wiped away with alcohol, avoiding the painful and harmful process of tattoo removal. It can also be repeatedly applied to draw the preferred tattoo pattern. This AIE supramolecular polymer shows great potential in underwater adhesion and repair, underwater message encryption, and non-toxic and painless invisible tattooing. Overall, this study provides a valuable approach for material design in the future.
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Multiscale Relaxation Behavior of Amorphous Plasticized Poly(vinyl butyral)
Photoacoustics ( IF 0 ) Pub Date: 2023-06-21 , DOI: 10.1002/marc.202300226
As a key component in laminated glass, plasticized polyvinyl butyral (PVB) interlayer is a kind of impact-resistant polymer material with high toughness. Recently, by using ultrasmall angle X-ray scattering (USAXS) technique, Stretch-induced phase-separated structure on the scale of hundreds of nanometers formed in plasticized PVB for the first time is reported. In this work, the multiscale relaxation behavior of plasticized PVB is further investigated. The relaxation behavior of deformed plasticized PVB is studied from macroscopic stress, mesoscopic phase-separated structure, and microscopic chain segment by combining USAXS, and birefringence with in situ stretching device. The contributions of chain segments and hydrogen bonding clusters for the multiscale relaxation behavior are discussed.
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Janus Composite Particles and Interfacial Catalysis Thereby
Photoacoustics ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1002/marc.202300280
Janus composite particles (JPs) with distinct compartmentalization of varied components thus performances and anisotropic shape display a variety of properties and have demonstrated great potentials in diversify practical applications. Especially, the catalytic JPs are advantageous for multi-phase catalysis with much easier separation of products and recycling the catalysts. In the first section of this review, typical methods to synthesize the JPs with varied morphologies are briefly surveyed in the category of polymeric, inorganic and polymer/inorganic composite. In the main section, recent progresses of the JPs in emulsion interfacial catalysis are summarized covering organic synthesis, hydrogenation, dye degradation, and environmental chemistry. The review will end by calling more efforts toward precision synthesis of catalytic JPs at large scale to meet the stringent requirements in practical applications such as catalytic diagnosis and therapy by the functional JPs.
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Macromolecular architecture-dependent polymorphous crystallization behavior of PVDF in the PVDF/γ-BL system via thermally induced phase separation
Photoacoustics ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1002/marc.202300177
This study investigates the effect of the macromolecular architecture of poly(vinylidene fluoride) (PVDF) on its thermally induced phase separation (TIPS) behavior and polymorphic crystallization in the PVDF/γ-butyrolactone (PVDF/γ-BL) system. Preparative PVDF fractions with specific macromolecular architecture and phase constitution are generated. The results show that PVDF's macromolecular architecture, particularly the degree of branching and regio-defects, plays a significant role in its temperature-dependent crystallization and resulting polymorphic phases. While regio-defects dominate crystallization in the temperature range between 30°C and 25°C, the degree of branching becomes decisive in the 25°C to 20°C interval. The developed fractions of PVDF were further analyzed in terms of their molecular weight distribution, revealing that the PVDF fractions crystallized out of solution have similar molar weight distributions with lower dispersity compared to the feed polymer. These findings are crucial for macromolecular separation and adjustment of PVDF polymorphic properties and hence for the development of tailor-made PVDF matrix materials for composites and membranes. The findings suggest the possibility of polymorphous phase tailoring of PVDF based on macromolecular architecture due to temperature-controlled crystallization out of solution and strongly motivate further research to reveal deeper knowledge of regio-defect and branching influence of PVDF solution crystallization.
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